2-hydroxy-2,2-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a hydroxyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetic acid hydrazide and cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.
Reduction: Formation of 2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-yl]acetohydrazine.
Substitution: Formation of substituted derivatives on the aromatic rings.
Scientific Research Applications
2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazone linkage can undergo hydrolysis, releasing active hydrazine derivatives that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide
- 2-hydroxy-2,2-diphenyl-N’-[(1E)-phenyl(pyridin-2-yl)methylidene]acetohydrazide
- 2-hydroxy-2,2-diphenyl-N’-[(1E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
2-hydroxy-2,2-diphenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific structural features, such as the presence of a cinnamaldehyde-derived hydrazone linkage and multiple aromatic rings
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H20N2O2/c26-22(25-24-18-10-13-19-11-4-1-5-12-19)23(27,20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18,27H,(H,25,26)/b13-10+,24-18+ |
InChI Key |
VPINZUCWRRSDEY-JERWTEEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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